Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[55]undecane-9-carboxylate is a complex organic compound with the molecular formula C14H24INO4 It is characterized by a spirocyclic structure, which includes an oxazolidine ring and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method includes the formation of the spirocyclic core followed by the introduction of the iodomethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity.
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Common reagents used in this step include bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Introduction of the Iodomethyl Group: The iodomethyl group is typically introduced via an alkylation reaction using iodomethane (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodomethyl group or reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the existing functional groups within the molecule.
Scientific Research Applications
Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modifying their activity. The iodomethyl group can also participate in covalent bonding with target molecules, enhancing its efficacy.
Comparison with Similar Compounds
Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate: This compound has a similar structure but differs in the position of the iodomethyl group.
Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: This compound has a different heteroatom arrangement within the spirocyclic structure.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-9-7-15(8-10-17)6-4-5-12(11-16)19-15/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKSAQBYSYHWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCC(O2)CI)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.